5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
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Overview
Description
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and multiple halogenated aromatic rings.
Scientific Research Applications
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and haloalkane precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with halogenated aromatic rings: This step can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide analogs: Compounds with similar structures but different substituents.
Other sulfonyl-containing compounds: Such as sulfonamides and sulfonylureas.
Uniqueness
This compound is unique due to its specific combination of functional groups and halogenated aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-16-11-13(5-7-18(16)22)23-19(25)15-12-14(6-8-17(15)21)28(26,27)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWXRKRFIMLEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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